1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one
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Overview
Description
1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one is a complex organic compound that features a piperidine ring, a diazepane ring, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diazepane Ring: The diazepane ring is introduced by reacting the piperidine derivative with a suitable diazepane precursor, often under reflux conditions.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Chlorination: The final step involves the chlorination of the propanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol: Similar structure with a phenylethanol moiety.
(4-Methyl-1,4-diazepan-1-yl)acetic acid: Contains a diazepane ring with an acetic acid moiety.
Uniqueness
1-[3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one is unique due to its combination of a piperidine ring, a diazepane ring, and a chloropropanone moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[(4-acetyl-1,4-diazepan-1-yl)methyl]piperidin-1-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28ClN3O2/c1-13(17)16(22)20-7-3-5-15(12-20)11-18-6-4-8-19(10-9-18)14(2)21/h13,15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQKXGYINYFXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN2CCCN(CC2)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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